molecular formula C7H8Cl2N2S B1382230 1,3-Benzothiazol-6-amine dihydrochloride CAS No. 1803581-49-8

1,3-Benzothiazol-6-amine dihydrochloride

Cat. No.: B1382230
CAS No.: 1803581-49-8
M. Wt: 223.12 g/mol
InChI Key: YEHALQFTFXVVCS-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-6-amine dihydrochloride (CAS 1803581-49-8) is a high-purity benzothiazole derivative supplied as a solid powder for life science research. This compound features the privileged benzothiazole scaffold, a structure of high interest in medicinal chemistry due to its diverse pharmacological potential . The core 6-aminobenzothiazole structure is known to exhibit a range of biological activities, making it a valuable precursor and building block in drug discovery . Researchers utilize this compound and its analogs primarily in the development of novel therapeutic agents. The benzothiazole nucleus is a recognized pharmacophore in the design of molecules with antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as anticancer properties . Other explored research areas include anthelminthic, antidiabetic, antitubercular, and anti-inflammatory applications . The mechanism of action for benzothiazole derivatives varies with structural modifications but often involves interaction with key enzymatic targets or cellular receptors, underscoring its versatility as a core structure in chemical biology and pharmaceutical development. Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. Hazard statements may include H315-H319-H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment should be used.

Properties

IUPAC Name

1,3-benzothiazol-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHALQFTFXVVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Amino-6-substituted Benzothiazoles

A key intermediate for 1,3-Benzothiazol-6-amine dihydrochloride is 2-amino-6-substituted benzothiazole, which can be synthesized by the reaction of 4-substituted anilines with potassium thiocyanate in glacial acetic acid under controlled low temperatures with bromine as a catalyst. For example, 6-chloro-1,3-benzothiazol-2-amine is prepared by reacting 4-chloroaniline and potassium thiocyanate in glacial acetic acid, with bromine added dropwise while maintaining the temperature below 5 °C. After stirring and filtration, the hydrochloride salt is purified by recrystallization from methanol.

Conversion to 1,3-Benzothiazol-6-amine

The amino group at the 6-position can be introduced by reduction or substitution reactions on appropriately functionalized benzothiazole precursors. Hydrazine hydrate reflux with 2-mercaptobenzothiazole in ethanol has been reported as a method to introduce hydrazino groups, which can be further transformed into amines. Another approach involves nucleophilic substitution on halogenated benzothiazoles under basic conditions, followed by salt formation.

Specific Preparation Method of this compound

The dihydrochloride salt form is typically prepared by treating the free amine with hydrochloric acid to form a stable, crystalline salt suitable for isolation and purification.

Stepwise Synthesis

Step Reagents & Conditions Description Yield & Notes
1. Formation of 2-amino-6-substituted benzothiazole 4-substituted aniline + KSCN + Br2 in glacial acetic acid, 0-10 °C Formation of benzothiazole ring with substitution at 6-position High yield, salt isolated by filtration and recrystallization
2. Introduction of amine group Reflux with hydrazine hydrate in ethanol or nucleophilic substitution Converts mercapto or halogen substituents to amine or hydrazino groups Yields up to 89% reported
3. Formation of dihydrochloride salt Treatment with HCl in aqueous or alcoholic solution Crystallization of dihydrochloride salt for purification High purity, stable crystalline form

Example Synthesis Protocol

  • Dissolve 2-mercaptobenzothiazole (3.0 g, 17.9 mmol) in absolute ethanol (65 mL).
  • Add hydrazine hydrate (10 mL) and reflux for 5 hours.
  • Monitor reaction by TLC (Alcohol: Acetone 9:1).
  • Cool, evaporate solvent under reduced pressure.
  • Filter and recrystallize product to obtain 2-hydrazinylbenzothiazole as pale-yellow crystals (yield ~89%).
  • Convert to 1,3-Benzothiazol-6-amine by further substitution or reduction.
  • Treat free amine with hydrochloric acid to precipitate dihydrochloride salt.
  • Filter, wash, and dry to obtain pure this compound.

Analytical Characterization Supporting Preparation

  • Melting Point: Typically 190-200 °C for intermediates; dihydrochloride salts show higher melting points due to ionic interactions.
  • Infrared Spectroscopy (IR): Disappearance of mercapto (–SH) bands and appearance of NH2 or NH-NH bands confirm substitution.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for aromatic protons and amine protons; carbon NMR confirms ring structure.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights confirm compound identity.
  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress with specific solvent systems (e.g., Alcohol: Acetone 9:1).

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages References
Hydrazine Hydrate Reflux 2-Mercaptobenzothiazole Hydrazine hydrate, ethanol Reflux 5 h 89 Simple, high yield
Aniline + KSCN + Br2 4-Substituted aniline KSCN, Br2, glacial acetic acid 0-10 °C, 3 h stirring High Controlled substitution, scalable
Nucleophilic Substitution Halogenated benzothiazole NH3 or hydrazine Reflux, basic conditions Moderate to high Versatile for different substituents
Salt Formation Free amine HCl aqueous/alcoholic Room temp, crystallization High purity Stabilizes amine, facilitates isolation

Research Findings and Optimization Notes

  • Reaction temperature control (below 10 °C) during initial ring formation is critical to avoid side reactions and ensure high purity.
  • Use of hydrazine hydrate under reflux conditions efficiently converts mercapto groups to hydrazino intermediates, which are precursors to amines.
  • Salt formation with hydrochloric acid enhances compound stability and crystallinity, facilitating purification and handling.
  • Monitoring by TLC and spectroscopic methods ensures reaction completeness and product integrity.
  • Alternative catalysts (e.g., Co3O4 nanoflakes, ZnO-beta zeolite) have been explored for related benzothiazole syntheses to improve yields and reduce reaction times but are less commonly applied specifically to this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Overview : Benzothiazole derivatives, including 1,3-benzothiazol-6-amine dihydrochloride, have been studied for their antibacterial properties. They are particularly significant in addressing antimicrobial resistance.
    • Experimental Methods : The antibacterial activity is typically assessed using the minimum inhibitory concentration (MIC) method. In studies, compounds derived from this scaffold showed MIC values ranging from 1.6 to 12.5 μM against various bacterial strains.
    • Results : Compounds such as 8a to 8d exhibited potent activity comparable to standard antibiotics like streptomycin and ampicillin against pathogens like Pseudomonas aeruginosa and Escherichia coli.
  • Neurology Research
    • Overview : The compound has been utilized in research related to Alzheimer's disease.
    • Application : It serves as a radiolabeled probe in positron emission tomography (PET) imaging, selectively interacting with cerebrovascular amyloid plaques characteristic of Alzheimer's pathology.
    • Significance : This application highlights the compound's potential role in diagnostic imaging and understanding neurodegenerative diseases.
  • Anti-tubercular Agents
    • Overview : Benzothiazole derivatives are being explored as potential anti-tubercular agents.
    • Research Findings : New compounds based on the benzothiazole scaffold have shown promise against both sensitive and multidrug-resistant strains of tuberculosis . The synthesis of these compounds involves modifications that enhance their therapeutic efficacy.
    • Mechanism of Action : Although specific mechanisms for this compound remain under investigation, its structural properties suggest it may interact with biological targets relevant to tuberculosis treatment .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps that allow the production of high-purity compounds suitable for research. The following table summarizes key aspects of its synthesis:

StepDescription
1Formation of the benzothiazole ring through cyclization reactions involving appropriate precursors.
2Introduction of the amine group at the 6-position via nucleophilic substitution reactions.
3Conversion to the dihydrochloride salt form to enhance solubility and stability.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

1,3-Benzothiazol-6-amine (Free Base) CAS RN: 95-16-9 Molecular Formula: C₇H₆N₂S Properties: Melting point = 2°C, boiling point = 231°C, density = 1.246 g/cm³ .

2-(Trifluoromethyl)-1,3-benzothiazol-6-amine Hydrochloride

  • Molecular Formula : C₈H₆ClF₃N₂S
  • Properties : Hydrochloride salt with a trifluoromethyl substituent, enhancing lipophilicity and metabolic stability .

Piperazine Dihydrochloride (Reference)

  • CAS RN : 142-64-3
  • Properties : pH 3.0–3.4 (1 in 20 solution); demonstrates how dihydrochloride salts improve stability and shelf life in pharmaceuticals .
Physicochemical and Functional Comparison
Compound CAS RN Molecular Weight (g/mol) Salt Form Key Features
1,3-Benzothiazol-6-amine 95-16-9 150.20 Free base Low aqueous solubility; melting point = 2°C
1,3-Benzothiazol-6-amine dihydrochloride 1803581-49-8 223.12 Dihydrochloride Enhanced solubility; stable in aqueous formulations
2-(Trifluoromethyl)-1,3-benzothiazol-6-amine hydrochloride - 266.65 Hydrochloride Trifluoromethyl group increases lipophilicity; potential CNS applications
5-Chloro-1,3-benzothiazol-2-amine 20174-72-5 184.65 Free base Chlorine substituent enhances electrophilicity; used in antimicrobial agents

Key Findings :

  • Salt Form Impact : The dihydrochloride form of 1,3-benzothiazol-6-amine offers superior solubility compared to the free base, critical for drug delivery systems. Hydrochloride salts (e.g., trifluoromethyl derivative) balance solubility and lipophilicity for tissue penetration .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) modulate electronic properties, influencing reactivity and biological target interactions. Chlorine at the 5-position may enhance antimicrobial activity .
  • Stability : Dihydrochloride salts, like piperazine dihydrochloride, exhibit improved shelf life due to reduced hygroscopicity and controlled pH in solution .
Pharmacological Potential

While direct pharmacological data for this compound are absent in the evidence, related benzothiazoles are explored for:

  • Antimicrobial Activity : Chlorinated derivatives (e.g., 5-chloro-1,3-benzothiazol-2-amine) show promise against bacterial and fungal pathogens .
  • Central Nervous System (CNS) Targeting : Trifluoromethylated benzothiazoles may cross the blood-brain barrier due to increased lipophilicity .
Industrial and Materials Science
  • Fluorescent Probes : Benzothiazole cores are used in dyes and sensors; dihydrochloride salts improve water compatibility for biological imaging .
  • Polymer Chemistry : Thiazole derivatives contribute to conductive materials; salt forms aid in processing .

Biological Activity

1,3-Benzothiazol-6-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound (CAS Number: 1803581-49-8) is a benzothiazole derivative that exhibits a range of biological activities. Its mechanism of action primarily involves interaction with various enzymes and receptors. Notably, it has been shown to act as an enzyme inhibitor , particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system . The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

In addition to its role as an enzyme inhibitor, this compound has demonstrated antioxidant properties , which may help mitigate oxidative stress in cells . This antioxidant activity is particularly relevant in the context of neuroprotection, where oxidative damage is a contributing factor to neuronal degeneration.

Biological Activities

The compound exhibits a variety of biological activities that are summarized in the following table:

Activity Description References
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Anticancer Exhibits cytotoxic effects on cancer cell lines.
Anti-inflammatory Reduces inflammation markers in vitro.
Neuroprotective Inhibits AChE and prevents Aβ aggregation, potentially useful in Alzheimer's.
Antiparasitic Demonstrated effectiveness against certain parasitic infections.

Antimicrobial Activity

A study evaluated several benzothiazole derivatives, including this compound, for their antibacterial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Properties

Research has shown that this compound has cytotoxic effects on cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . This suggests its potential as a lead compound for developing new anticancer agents.

Neuroprotective Effects

In silico studies have highlighted the compound's ability to inhibit AChE and prevent the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. These findings suggest that this compound could be a promising candidate for further development as a therapeutic agent for neurodegenerative disorders .

Q & A

Q. What are the recommended methods for synthesizing 1,3-Benzothiazol-6-amine dihydrochloride?

The synthesis typically involves the reduction of nitro-substituted benzothiazole precursors under acidic conditions. For example, 6-nitro-1,3-benzothiazole can be reduced using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl). The dihydrochloride salt is formed by treating the free base with hydrochloric acid. Physical properties such as melting point (mp) and boiling point (bp) should be verified using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Q. How should researchers handle and store this compound to ensure safety?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity.
  • Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation. Monitor for discoloration or precipitation over time, as dihydrochloride salts can hydrolyze under humid conditions .

Q. What analytical techniques are suitable for characterizing this compound?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
  • Structural confirmation : IR spectroscopy (amine N-H stretch ~3300 cm⁻¹, aromatic C-H ~3000 cm⁻¹) and NMR (¹H and ¹³C for aromatic protons and amine groups).
  • Salt form verification : Elemental analysis for chloride content or ion chromatography .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for in vitro assays. Stability studies should compare degradation rates under varying pH (e.g., phosphate-buffered saline at pH 7.4 vs. gastric fluid at pH 1.2). Use accelerated stability testing (40°C/75% RH for 3 months) to predict shelf life. Note that dihydrochlorides may form hydrates, affecting crystallinity .

Q. What in vitro assays are appropriate for evaluating antimicrobial activity?

  • Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin).
  • Mechanistic studies : Fluorescence-based assays to assess membrane disruption (propidium iodide uptake) or enzyme inhibition (e.g., dihydrofolate reductase activity).
  • Synergy testing : Check for potentiation with β-lactams using checkerboard assays .

Q. How can researchers address discrepancies in bioaccumulation data across studies?

  • Standardize test organisms : Use OECD guidelines (e.g., fish: Danio rerio; algae: Pseudokirchneriella subcapitata) to ensure comparability.
  • Control for salt dissociation : Measure free base vs. dihydrochloride concentrations in test media using LC-MS.
  • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., pH, temperature) causing divergence in BCF (bioconcentration factor) values .

Q. What computational methods support structure-activity relationship (SAR) studies for benzothiazole derivatives?

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., microbial enzymes).
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate against experimental IC₅₀ data from PubChem .

Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELXL for refinement, focusing on hydrogen bonding between amine groups and chloride ions.
  • Powder XRD : Compare experimental patterns with simulated data from Mercury CSD to confirm polymorphism .

Methodological Notes

  • Data contradiction analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Ethical compliance : Adhere to institutional biosafety protocols (e.g., BSL-2 for antimicrobial testing) and waste disposal regulations for halogenated compounds .

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